molecular formula C23H26N4O3S B11119196 1-(4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone

1-(4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone

Cat. No.: B11119196
M. Wt: 438.5 g/mol
InChI Key: XAHRRXUEDJZCEH-UHFFFAOYSA-N
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Description

1-(4-{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 1-(4-{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE typically involves a multi-step process. One common method includes the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with piperazine and subsequently with 4-bromoacetophenone under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against certain pathogens .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
  • 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
  • 2-(1-Phenyl-1H-pyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone

Compared to these compounds, 1-(4-{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE is unique due to its sulfonyl-piperazine moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

1-[4-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpiperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C23H26N4O3S/c1-17-23(18(2)27(24-17)22-7-5-4-6-8-22)31(29,30)26-15-13-25(14-16-26)21-11-9-20(10-12-21)19(3)28/h4-12H,13-16H2,1-3H3

InChI Key

XAHRRXUEDJZCEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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